molecular formula C9H18N2O B13258194 3-(Aminomethyl)-1-methyl-3-(propan-2-YL)pyrrolidin-2-one

3-(Aminomethyl)-1-methyl-3-(propan-2-YL)pyrrolidin-2-one

Cat. No.: B13258194
M. Wt: 170.25 g/mol
InChI Key: IQWIQCKAWIVDHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Aminomethyl)-1-methyl-3-(propan-2-yl)pyrrolidin-2-one is a chiral pyrrolidin-2-one derivative of significant interest in pharmaceutical research and organic synthesis. This compound features both an aminomethyl group and an isopropyl-substituted amine on the pyrrolidine ring, making it a versatile and valuable scaffold for drug discovery. As a key synthetic intermediate, this molecule is primarily utilized in the construction of more complex pharmacologically active compounds. Its structure is commonly employed in the development of enzyme inhibitors and receptor ligands, particularly in the synthesis of carbapenem antibiotics and other therapeutic agents that require a stereochemically defined pyrrolidine core . Researchers value this compound for its potential to introduce specific chirality and functional groups into target molecules, which is critical for achieving desired biological activity and selectivity. The compound is supplied for Research Use Only (RUO). It is strictly intended for laboratory research purposes and is not approved for diagnostic or therapeutic use in humans or animals. All information provided is for informational purposes only. Researchers should handle this material with care, adhering to all applicable laboratory safety protocols.

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

3-(aminomethyl)-1-methyl-3-propan-2-ylpyrrolidin-2-one

InChI

InChI=1S/C9H18N2O/c1-7(2)9(6-10)4-5-11(3)8(9)12/h7H,4-6,10H2,1-3H3

InChI Key

IQWIQCKAWIVDHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CCN(C1=O)C)CN

Origin of Product

United States

Preparation Methods

Step 1: Ring Closure to Form the Intermediary Compound

Objective : Synthesize the pyrrolidinone core by cyclization of suitable precursors.

Methodology :

  • Reactants :
    • Malic acid (or analogous amino acid derivatives)
    • Methylamine (40% aqueous solution)
    • Toluene as solvent (or alternative high-boiling solvents)
  • Procedure :
    • In a 1L reaction vessel, add approximately 420 g of toluene.
    • Introduce 60 g of malic acid and 41.6 g of methylamine solution dropwise under stirring at approximately 15°C.
    • Reflux the mixture for about 18 hours, facilitating water removal via azeotropic distillation.
    • Post-reaction, cool the mixture, concentrate to remove toluene, and add propanol to assist in dissolving oily residues.
    • Reflux at 85°C, then cool to 30°C.
    • Add n-heptane dropwise to induce crystallization, followed by cooling to 5°C.
    • Filter to obtain a white solid, identified as 3-hydroxy-1-methylcyclobutanediamide (intermediate III).

Note: This step is adapted from patent CN113321605A, which describes similar cyclization reactions employing ring closure via condensation and dehydration mechanisms.

Step 2: Reduction of the Intermediate to the Target Compound

Objective : Convert the cyclized intermediate into 3-(Aminomethyl)-1-methyl-3-(propan-2-yl)pyrrolidin-2-one .

Methodology :

  • Reactants :
    • Intermediate III (~18-63 g depending on scale)
    • Trimethyl borate (27-101 g)
    • Tetrahydrofuran (72-123 g)
    • Reducing agent (e.g., boron trifluoride-ethyl ether or boron tribromide-ethyl ether)
    • Hydrochloric acid (10 mol/L)
  • Procedure :
    • Under an inert atmosphere (nitrogen or argon), cool the reaction mixture to approximately -10°C to 10°C.
    • Add tetrahydrofuran and the reducing agent to the reaction vessel containing intermediate III.
    • Dropwise, add dimethyl sulfate to methylate nitrogen functionalities, maintaining the temperature to prevent side reactions.
    • Subsequently, add a mixture of trimethyl borate and tetrahydrofuran dropwise, maintaining the temperature at 0-50°C.
    • Stir and heat gently (up to 50°C) for approximately 2 hours to ensure complete reduction.
    • Quench the reaction by slow addition of hydrochloric acid under ice bath conditions.
    • Concentrate the mixture to remove tetrahydrofuran.
    • Extract the product with ethyl acetate multiple times, combine organic layers, and evaporate under reduced pressure.
    • Final distillation yields the target compound as a colorless liquid.

Note: This reduction protocol aligns with methods described in patent CN113321605A, emphasizing the use of boron-based reducing agents for safety and efficiency.

Research Outcomes and Optimization

  • Yield Improvements : Using boron trifluoride-ethyl ether as a reducing agent significantly enhances yield and purity compared to traditional hydride reagents.
  • Purity and Crystallization : The solid intermediate (compound III) facilitates purification, reducing impurities and increasing overall yield.
  • Safety and Scalability : Replacing hazardous reagents like lithium aluminum hydride with milder boron reagents improves process safety, enabling scale-up.

Data Summary Table

Step Reagents & Conditions Key Outcomes References
1. Ring Closure Malic acid, methylamine, toluene, reflux 18h Formation of cyclobutanediamide intermediate
2. Reduction Boron trifluoride-ethyl ether, tetrahydrofuran, HCl quench Conversion to target pyrrolidinone
Purification Ethyl acetate extraction, distillation High purity target compound

Chemical Reactions Analysis

3-(Aminomethyl)-1-methyl-3-(propan-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like iodine and TBHP, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation reactions may yield corresponding N-oxides, while reduction reactions can lead to the formation of amines .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and biological activities of 3-(aminomethyl)-1-methyl-3-(propan-2-yl)pyrrolidin-2-one with similar compounds:

Compound Name Substituents Biological Activity Key Findings
3-(Aminomethyl)-1-methyl-3-(propan-2-yl)pyrrolidin-2-one 1-methyl; 3-(aminomethyl + isopropyl) Hypothesized CNS/receptor targeting Enhanced hydrophilicity (aminomethyl) and steric hindrance (isopropyl)
1-Methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one 1-methyl; 3-(quinoxalin-2-yl) Antimicrobial Moderate activity against bacterial strains; validated via docking studies
1-Methyl-3-(trifluoroacetyl)pyrrolidin-2-one 1-methyl; 3-(trifluoroacetyl) Not reported High lipophilicity (logP ~2.1); electron-withdrawing group alters reactivity
N-(3-[¹²³I]Iodo-4-methoxybenzoyl)pyrrolidin-2-one 1-(4-methoxy-3-iodobenzoyl) Radiopharmaceutical imaging Radiolabeled for PET imaging; high radiochemical purity (84% yield)
(S)-2-Amino-1-((S)-3-(benzyl(isopropyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one 1-(benzyl(isopropyl)amino); 2-amino-3-methylbutanoyl Not reported (likely CNS-targeting) Stereospecific synthesis (S,S configuration); potential receptor interaction
3-(4-Fluorobenzoyl)-1-(4-methoxybenzyl)pyrrolidin-2-one 1-(4-methoxybenzyl); 3-(4-fluorobenzoyl) Anti-Alzheimer’s (acetylcholinesterase inhibition) Superior activity to donepezil in preclinical models

Biological Activity

3-(Aminomethyl)-1-methyl-3-(propan-2-YL)pyrrolidin-2-one, a heterocyclic organic compound with the molecular formula C9_9H18_{18}N2_2O and a molecular weight of 170.25 g/mol, has garnered attention for its potential biological activities. Characterized by a pyrrolidine ring structure, this compound features an aminomethyl group at the third position and a propan-2-yl (isopropyl) group at the first position, which contribute to its unique chemical properties and pharmacological potential.

Structural Characteristics

The structural features of 3-(Aminomethyl)-1-methyl-3-(propan-2-YL)pyrrolidin-2-one enhance its lipophilicity and influence its interactions with biological targets. This section compares it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
PyrrolidineFive-membered ring without substitutionsBasic structure lacking functional groups
1-MethylpyrrolidineSimilar structure but without aminomethyl groupLacks additional functionalization
3-(Aminomethyl)pyrrolidineContains aminomethyl group but lacks propan-2-YLFocused on simpler amine interactions
PregabalinRelated structure used as an anticonvulsantKnown for specific therapeutic applications

The presence of both aminomethyl and propan-2-YL groups in this compound enhances its pharmacokinetic profile, making it a valuable candidate for further research in medicinal chemistry.

Pharmacological Potential

Research into the biological effects of 3-(Aminomethyl)-1-methyl-3-(propan-2-YL)pyrrolidin-2-one is ongoing, focusing on its role in enzyme interactions and metabolic pathways. Compounds with similar structures have been shown to influence neurotransmitter systems and exhibit enzyme inhibition mechanisms.

Key Areas of Investigation:

  • Enzyme Interactions: Studies indicate that this compound may interact with various enzymes, influencing metabolic pathways crucial for therapeutic effects.
  • Neurotransmitter Systems: The compound's structural features suggest potential interactions with neurotransmitter receptors, which could lead to applications in neuropharmacology.

Anticancer Activity

Preliminary studies suggest that derivatives of pyrrolidine compounds, including 3-(Aminomethyl)-1-methyl-3-(propan-2-YL)pyrrolidin-2-one, may exhibit anticancer properties. For instance, related pyrrolidine derivatives have demonstrated cytotoxicity against various cancer cell lines, including MDA-MB-468 and others .

Case Study:
In a recent study, pyrrolidine derivatives were screened against several cancer cell lines, showing varying degrees of cytotoxicity. The findings indicated that modifications in the chemical structure significantly affected the anticancer efficacy of these compounds, highlighting the need for further exploration of 3-(Aminomethyl)-1-methyl-3-(propan-2-YL)pyrrolidin-2-one in this context .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.